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Compound of Interest

4-((1H-Indazol-4-yl)oxy)-3-
Compound Name:

chloroaniline
CAS No.: 1033810-14-8
Cat. No.: B11858223

Get Quote

Executive Summary

CAS 1033810-14-8, chemically identified as 3-chloro-4-(1H-indazol-4-yloxy)aniline
(C13H10CIN3O, MW: 259.69 g/mol )[1], is a highly specialized aniline building block. It is
critically utilized in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which act as potent
dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth
Factor Receptor (EGFR)[2]. As detailed in the [3], incorporating this phenoxy anilino moiety at
the C-4 position of the pyrimidine core allows the resulting drug candidates to precisely occupy
a lipophilic back pocket within the kinase ATP-binding site, drastically enhancing target
selectivity and anti-tumor efficacy[4].

This application note details a field-proven, highly scalable two-step synthetic protocol for CAS
1033810-14-8, emphasizing chemoselectivity, mechanistic causality, and in-process self-
validation.

Mechanistic Rationale & Retrosynthetic Analysis
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The synthesis of the diaryl ether linkage and the primary amine in CAS 1033810-14-8 requires
strict control over regioselectivity and chemoselectivity.

o Step 1: Nucleophilic Aromatic Substitution (SNAr): The diaryl ether is constructed by coupling
1H-indazol-4-ol with 3-chloro-4-fluoronitrobenzene. The choice of the fluorinated electrophile
is deliberate: the high electronegativity of fluorine stabilizes the anionic Meisenheimer
intermediate during the SNAr addition-elimination mechanism, making fluoride an
exceptionally superior leaving group compared to chloride or bromide in this context. The
para-nitro group provides the necessary electron-withdrawing activation to drive the reaction
forward.

o Step 2: Chemoselective Nitro Reduction: The conversion of the intermediate 4-(2-chloro-4-
nitrophenoxy)-1H-indazole to the final aniline presents a chemoselectivity challenge.
Standard catalytic hydrogenation (Pd/C, Hz2) poses a severe risk of hydrodehalogenation,
which would cleave the critical C3-chlorine atom. To prevent this, a modified Béchamp
reduction (Fe/NHaCl) or platinum-catalyzed (Pt/C) hydrogenation is employed. These
systems are highly specific for nitro group reduction and leave the aryl chloride intact.
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1H-indazol-4-ol
(Nucleophile)

3-chloro-4-fluoronitrobenzene
(Electrophile)

Step 1: SNAr Reaction
K2CO3, DMF, 80°C

85% Yield

Intermediate
4-(2-chloro-4-nitrophenoxy)-1H-indazole

Step 2: Chemoselective Reduction
Fe, NH4CI, EtOH/H20, 80°C

90% Yield

CAS 1033810-14-8

3-chloro-4-(1H-indazol-4-yloxy)aniline

Click to download full resolution via product page
Two-step scalable synthesis workflow for CAS 1033810-14-8.

Quantitative Data: Condition Optimization

The following table summarizes the experimental optimization data, demonstrating the
causality behind the selected reagents.
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Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-chloro-4-nitrophenoxy)-1H-
indazole

Causality Note: Potassium carbonate (K2CO3) is selected as the base because it is strong
enough to deprotonate the indazolol (pKa ~9.5) but weak enough to avoid direct nucleophilic
attack on the fluoronitrobenzene, which frequently occurs when using stronger bases like
NaOH.

e Initialization: Charge a clean, dry 1 L jacketed reactor with 1H-indazol-4-ol (13.4 g, 100
mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

e Deprotonation: Add anhydrous K2COs (27.6 g, 200 mmol, 2.0 eq) in one portion. Stir the
suspension at 25°C for 30 minutes to ensure complete phenoxide formation.

» Electrophile Addition: Slowly add 3-chloro-4-fluoronitrobenzene (18.4 g, 105 mmol, 1.05 eq)
to the mixture.

» Heating: Elevate the reactor temperature to 80°C and maintain vigorous stirring for 4 hours.
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o Self-Validation Checkpoint (IPC): Withdraw a 50 pL aliquot, dilute in 1 mL acetonitrile, and
analyze via HPLC (254 nm). The reaction is validated as complete when the AUC of the 3-
chloro-4-fluoronitrobenzene peak is < 0.5%. If incomplete, continue heating and re-sample
after 1 hour.

o Workup & Isolation: Cool the reaction mixture to 20°C. Slowly pour the mixture into 600 mL
of vigorously stirred ice-water. The highly hydrophobic nitro intermediate will precipitate
immediately. Stir for 30 minutes to granulate the solid.

« Filtration: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 100
mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C overnight.
Expected Yield: ~24.6 g (85%).

Step 2: Synthesis of 3-chloro-4-(1H-indazol-4-
yloxy)aniline (CAS 1033810-14-8)

Causality Note: The Béchamp reduction utilizing iron powder and ammonium chloride is
deployed to eliminate the risk of dechlorination. NH4Cl provides a mildly acidic proton source to
facilitate the electron transfer from iron to the nitro group without protonating the basic indazole
nitrogens, which would hinder solubility and reaction kinetics.

e Initialization: Charge a 1 L reactor with 4-(2-chloro-4-nitrophenoxy)-1H-indazole (20.0 g, 69
mmol, 1.0 eq) and a solvent mixture of Ethanol/Water (4:1 v/v, 250 mL).

» Reagent Addition: Add Ammonium chloride (NH4Cl) (7.4 g, 138 mmol, 2.0 eq). Stir to
dissolve.

e Reduction: Heat the mixture to 60°C. Carefully add activated Iron powder (325 mesh, 19.3 g,
345 mmol, 5.0 eq) in small portions over 20 minutes to manage the exothermic reaction.

o Reflux: Once addition is complete, heat the mixture to 80°C (reflux) for 3 hours.

» Self-Validation Checkpoint (IPC): Withdraw a 50 pL aliquot, filter through a micro-syringe
filter to remove iron particles, and analyze via LC-MS. The reaction is complete when the
starting material mass (m/z 290 [M+H]*) is entirely replaced by the product mass (m/z 260
[M+H]").

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11858223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Workup: Cool the mixture to 40°C. Filter the entire reaction mixture through a 1-inch pad of
Celite to remove the iron oxide (Fe203/Fes0a4) sludge. Wash the Celite pad with warm
ethanol (2 x 50 mL).

« |solation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the
agueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with
brine, dry over anhydrous Na2SOa, and evaporate to dryness.

« Purification: (Optional but recommended) Recrystallize the crude solid from Toluene/Heptane
to afford the pure aniline. Expected Yield: ~16.1 g (90%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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